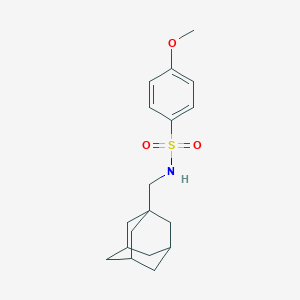![molecular formula C21H31NO4S B223343 N-[1-(1-Adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B223343.png)
N-[1-(1-Adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(1-Adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide, also known as A-366, is a chemical compound that has been developed for scientific research purposes. It belongs to the class of compounds known as selective androgen receptor modulators (SARMs), which are being investigated for their potential therapeutic applications in a variety of medical conditions.
Mécanisme D'action
N-[1-(1-Adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide exerts its effects by binding to androgen receptors in a selective manner, meaning that it only targets certain tissues in the body. This is in contrast to traditional androgen therapy, which can have unwanted side effects due to the non-selective nature of the drugs used.
Biochemical and Physiological Effects:
Studies have shown that this compound can increase muscle mass and bone density in animal models, without the negative side effects seen with traditional androgen therapy. It has also been shown to have a positive effect on bone mineral density and bone strength, making it a potential treatment for osteoporosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[1-(1-Adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide in scientific research is its selectivity for androgen receptors in muscle and bone tissue. This allows researchers to study the effects of androgen receptor activation in these tissues without the unwanted side effects seen with traditional androgen therapy. However, one limitation is that this compound is still in the early stages of development, and more research is needed to fully understand its potential therapeutic applications.
Orientations Futures
There are several future directions for research on N-[1-(1-Adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide, including further studies on its potential use in treating muscle wasting, osteoporosis, and hypogonadism. Additionally, more research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use. Finally, there is a need for the development of more selective androgen receptor modulators, which could have even greater therapeutic potential than this compound.
Méthodes De Synthèse
The synthesis of N-[1-(1-Adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide involves several steps, including the reaction of 1-adamantylmagnesium bromide with 3,4-dimethoxybenzene sulfonyl chloride, followed by the addition of propylamine. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
N-[1-(1-Adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide has been studied extensively for its potential use in treating various medical conditions, including muscle wasting, osteoporosis, and hypogonadism. It has been shown to selectively bind to androgen receptors in muscle and bone tissue, leading to increased muscle mass and bone density.
Propriétés
Formule moléculaire |
C21H31NO4S |
|---|---|
Poids moléculaire |
393.5 g/mol |
Nom IUPAC |
N-[1-(1-adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C21H31NO4S/c1-4-20(21-11-14-7-15(12-21)9-16(8-14)13-21)22-27(23,24)17-5-6-18(25-2)19(10-17)26-3/h5-6,10,14-16,20,22H,4,7-9,11-13H2,1-3H3 |
Clé InChI |
QVDZKJVVICQBCN-UHFFFAOYSA-N |
SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=CC(=C(C=C4)OC)OC |
SMILES canonique |
CCC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=CC(=C(C=C4)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![26-Hydroxy-3,6,13,14,19-pentamethyl-25,27-dioxa-23-azaoctacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23.024,26]heptacos-6-ene-8,11-dione](/img/structure/B223265.png)












![1-hydroxy-13-[(3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-5-one](/img/structure/B223366.png)